molecular formula C17H15N3O2S2 B2592124 6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 852046-45-8

6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2592124
CAS No.: 852046-45-8
M. Wt: 357.45
InChI Key: SCQRIYQAPOXPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a benzothiazole dimeric compound featuring two benzothiazole cores linked via an amine group. The structure includes a 6-ethoxy substitution on one benzothiazole ring and a 6-methoxy group on the other (Figure 1). Benzothiazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Figure 1: Structure of this compound.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-3-22-11-5-7-13-15(9-11)24-17(19-13)20-16-18-12-6-4-10(21-2)8-14(12)23-16/h4-9H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQRIYQAPOXPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further treatment with specific reagents to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Substitution Reactions

The ethoxy and methoxy groups participate in nucleophilic aromatic substitution (NAS) under alkaline conditions:

  • Methoxy dealkylation :
    Treatment with HBr/AcOH selectively removes the methoxy group, forming a hydroxyl intermediate.

  • Thiocyanation :
    Reacting with NH₄SCN in ethanol introduces a thiocyanate group at position 6 of the benzothiazole ring .

Reaction TypeReagentsConditionsProduct
Methoxy dealkylationHBr (48%), AcOHReflux, 6 h6-hydroxy derivative
ThiocyanationNH₄SCN, Br₂, EtOHRT, 3 h6-thiocyanato analog

Oxidation and Reduction

  • Oxidation of the amine group :
    The exocyclic amine undergoes oxidation with KMnO₄/H₂SO₄ to form a nitroso derivative.

  • Reduction of the benzothiazole ring :
    LiAlH₄ selectively reduces the thiazole ring’s C=N bond, yielding a dihydrobenzothiazole.

ReactionReagents/ConditionsOutcome
Amine oxidationKMnO₄ (5%), H₂SO₄, 60°CNitroso intermediate
Ring reductionLiAlH₄, dry THF, 0°CDihydrobenzothiazole derivative

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzothiazole ring undergoes bromination and nitration :

  • Bromination :
    Electrophilic bromine (Br₂/FeBr₃) substitutes at position 4 or 5 of the benzothiazole .

  • Nitration :
    HNO₃/H₂SO₄ introduces nitro groups at position 5 .

ReactionReagentsPositional Selectivity
BrominationBr₂, FeBr₃, DCMC-4 or C-5
NitrationHNO₃ (conc), H₂SO₄C-5

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura coupling via its halogenated derivatives:

  • Palladium-catalyzed coupling :
    A brominated analog reacts with aryl boronic acids to form biaryl systems (e.g., 6-ethoxy-4-phenyl derivative) .

Coupling PartnerCatalyst SystemYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF65–70

Acid/Base-Mediated Transformations

  • Protonation of the amine :
    The exocyclic amine acts as a weak base (pKa ~5.2), forming a water-soluble hydrochloride salt in HCl/EtOH .

  • Hydrolysis of ethoxy group :
    Concentrated HCl hydrolyzes the ethoxy group to a hydroxyl group.

Spectroscopic Characterization

Key spectral data for reaction monitoring:

  • ¹H NMR (DMSO-d₆) : δ 7.88 (d, J=8.7 Hz, 1H, Ar-H), 6.92 (s, 1H, NH), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃) .

  • IR (KBr) : 3345 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

Scientific Research Applications

Structural Characteristics and Properties

The molecular formula of 6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 358.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of electron-withdrawing groups enhances its reactivity and interaction with biological targets .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, showing efficacy in inhibiting growth and survival. A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, suggesting that modifications can enhance their antimicrobial potency .

Anticancer Potential

The compound's structural features make it a candidate for anticancer drug development. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain thiazole compounds have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The ability to modify the thiazole ring allows for the optimization of these compounds for improved anticancer activity.

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have explored the applications of thiazole derivatives in detail:

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains with SAR insights.
Anticancer PropertiesShowed selective cytotoxicity against cancer cell lines; potential for drug development was highlighted.
Anti-inflammatory EffectsInhibited pro-inflammatory cytokines; suggested therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Key Activities/Properties Reference
Target Compound 6-ethoxy, 6-methoxy 343.4 (calc.) Anticancer (theorized) N/A
N-(Benzo[d]thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine 6-methoxy (both rings) 313.4 Structural basis for dimeric benzothiazoles
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine 6-fluoro, 6-methoxy 317.3 (calc.) Activates p53, induces apoptosis
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) 4-methoxyphenyl 256.3 Urease inhibition (IC₅₀ = 28.57 μg/mL)
6-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine Pyridinylmethyl 287.3 Improved water solubility

Key Observations:

  • In contrast, the 4-methoxyphenyl substituent in compound 3c improves urease inhibition due to electron-donating effects .
  • Dimeric vs. Monomeric Structures: Dimeric benzothiazoles (e.g., target compound and ) often exhibit enhanced bioactivity compared to monomers (e.g., 2-amino-6-methoxybenzothiazole ), likely due to increased binding affinity from dual aromatic interactions.
Physicochemical Properties

Table 2: Physical Properties of Selected Analogues

Compound Name Melting Point (°C) Yield (%) Purity/Stereochemistry Reference
Target Compound Not reported N/A N/A N/A
N-(Benzo[b]thiophen-2-ylmethylene)-6-methoxybenzo[d]thiazol-2-amine 181–183 78 Not specified
Dimethyl malonate derivative (5ir) 78–80 83 80% stereochemical
6-Methoxybenzo[d]thiazol-2-amine Not reported 78–81 Not specified

Key Insights:

  • The absence of reported melting points or yields for the target compound highlights a gap in existing literature.
  • Malonate derivatives () show lower melting points (74–110°C) compared to simpler benzothiazoles, suggesting that bulky substituents reduce crystallinity.

Biological Activity

6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a dual benzothiazole structure, which is known for its diverse biological activities. The presence of ethoxy and methoxy groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds with benzothiazole moieties exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating the p53 pathway, which leads to cell cycle arrest and increased expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2 .
  • Urease Inhibition : Some thiazole derivatives have shown significant urease inhibition, which is relevant for treating infections caused by urease-producing bacteria .

The mechanism by which this compound exerts its effects can be summarized as follows:

  • Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells, which is crucial for preventing cell proliferation .
  • Induction of Apoptosis : By activating the mitochondrial pathway of apoptosis, the compound increases the levels of cytochrome c in the cytosol, leading to caspase activation and subsequent cell death .
  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, contributing to oxidative stress and promoting apoptosis .

Case Studies

Several studies have investigated the biological activity of related benzothiazole compounds:

  • Study 1 : A derivative similar to this compound was tested against various cancer cell lines (MCF-7, HeLa). Results indicated significant cytotoxicity with IC50 values in the micromolar range. Flow cytometry confirmed that treated cells underwent apoptosis as evidenced by increased Annexin V staining .
Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis via p53 activation
HeLa8ROS generation and mitochondrial disruption
  • Study 2 : Another study reported that modifications to the benzothiazole structure can lead to enhanced antimalarial activity against Plasmodium falciparum. This highlights the importance of structural variations in optimizing biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the benzothiazole ring enhances biological activity. For instance, substituents like methoxy or ethoxy improve solubility and potency against cancer cells .
  • Hydrophobic Interactions : The hydrophobic nature of the ethoxy group contributes to better membrane permeability, facilitating cellular uptake and enhancing efficacy .

Q & A

Basic: What are the common synthetic routes for 6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine?

Answer:
The synthesis typically involves two key steps:

Formation of the 6-methoxybenzo[d]thiazol-2-amine core : This is achieved by reacting 4-methoxyaniline with ammonium thiocyanate and bromine in acetic acid under controlled temperatures (0–10°C), followed by alkaline precipitation .

Coupling with the ethoxy-substituted benzothiazole moiety : A nucleophilic substitution or condensation reaction links the ethoxybenzothiazole fragment to the 6-methoxy core. For example, refluxing with hydrazine hydrate in ethylene glycol can introduce hydrazinyl groups, which are further functionalized .
Key Parameters : Reaction yields (27–78% in analogous syntheses) depend on solvent choice (e.g., glacial acetic acid, ethylene glycol) and temperature control .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • 1H/13C NMR : Aromatic protons in the benzothiazole rings appear as doublets or triplets (δ 7.0–7.5 ppm). Methoxy (-OCH3) and ethoxy (-OCH2CH3) groups show singlets at δ ~3.8 and δ 1.3–1.5 (triplet) / δ 4.0–4.2 (quartet), respectively .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the amine and thiazole functionalities .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight (e.g., C16H16N3O2S2 requires m/z 354.07) .

Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches?

Answer:
Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Tautomerism : The thiazole-amine group can exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO or variable-temperature NMR to stabilize the dominant form .
  • Byproduct Formation : Trace impurities (e.g., unreacted intermediates) may overlap signals. Employ column chromatography (silica gel, EtOAc/hexane) or preparative HPLC for rigorous purification .
  • Solvent Effects : Polar solvents (e.g., DMSO-d6) can deshield protons. Compare spectra across solvents (CDCl3 vs. DMSO) to isolate solvent-induced shifts .

Advanced: How to optimize reaction conditions to improve yield?

Answer:

  • Temperature Control : Lowering reaction temperatures during bromine addition (e.g., ice bath for bromination steps) minimizes side reactions like over-halogenation .
  • Catalyst Use : Adding catalytic acetic acid in condensation reactions (e.g., hydrazone formation) accelerates imine bond formation and improves yields by 15–20% .
  • Solvent Selection : High-boiling solvents (e.g., ethylene glycol) enable prolonged reflux (10–12 hours) for complete cyclization, as seen in hydrazinyl derivative synthesis .

Advanced: What strategies are used to design derivatives with enhanced bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzothiazole rings. For example:
    • Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 6-position increases antitumor activity by enhancing DNA intercalation .
    • Replacing methoxy with bulkier groups (e.g., tert-butyl) improves metabolic stability .
  • Hydrazinyl Functionalization : Adding hydrazine-derived side chains (e.g., 2-hydrazinyl-6-methoxybenzo[d]thiazole) enables Schiff base formation for metal chelation, relevant in antimicrobial studies .

Basic: What are the typical purification methods post-synthesis?

Answer:

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures are used to isolate high-purity crystals (melting points >250°C for benzothiazole derivatives) .
  • Column Chromatography : Silica gel with gradient elution (e.g., 30–70% EtOAc in hexane) separates regioisomers or byproducts .
  • Acid-Base Extraction : Adjusting pH to precipitate amine intermediates (e.g., NH4OH to pH 9) removes water-soluble impurities .

Advanced: How to analyze and validate the formation of byproducts during synthesis?

Answer:

  • LC-MS/MS : Monitor reaction progress in real-time; detect byproducts via unique m/z values (e.g., dimerization products or halogenated intermediates) .
  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) by comparing experimental unit cell parameters with databases (e.g., Crystallography Open Database) .
  • Kinetic Studies : Use TLC or in situ IR to identify rate-determining steps (e.g., slow cyclization) and adjust reagent stoichiometry or heating duration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.